![molecular formula C19H19N5O2S B2923605 2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886957-64-8](/img/structure/B2923605.png)
2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, along with attached phenylacetamide and 4-methylbenzyl groups . The exact spatial arrangement of these groups could significantly influence the compound’s properties and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out . The presence of various functional groups like amine, carbonyl, and sulfanyl could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For instance, the presence of polar functional groups could influence its solubility in different solvents, and the arrangement of its atoms could affect its melting point and other physical properties .Aplicaciones Científicas De Investigación
Molecular Structure Analysis and Crystallography
A closely related compound, the title compound with a bromobenzyl group, demonstrates significant structural properties, such as a planar 4,5-dihydro-1,2,4-triazine ring and specific dihedral angles with adjacent phenyl and benzene rings. This structural analysis facilitates the understanding of intermolecular interactions, including hydrogen bonding, which could be crucial in designing compounds with targeted biological activities (Fun et al., 2011).
Antimicrobial Activity
The synthesis and characterization of sulfanilamide derivatives have shown that modifications to the molecular structure can influence antimicrobial properties. These derivatives, including similar compounds to the one , were evaluated against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents through molecular manipulation (Lahtinen et al., 2014).
Pharmacological Evaluation of Analogs
Research on BPTES analogs, compounds with a similar structural motif involving triazine and acetamide functionalities, has identified potential for inhibiting key enzymes involved in cancer cell metabolism. These studies underline the relevance of structural analogs in discovering therapeutic agents with improved solubility and bioavailability, pointing towards potential cancer therapy applications (Shukla et al., 2012).
Synthesis and Characterization
The synthesis and detailed characterization of compounds with a triazine core structure, like the one , offer insights into the chemical behavior and potential reactivity of such molecules. These synthetic approaches and characterizations provide a foundation for further modifications and evaluations for specific biological activities (Kametani et al., 1972).
Anti-inflammatory and Antipyretic Activities
Compounds incorporating sulfanilamide and triazinone structures have been studied for their potential antipyretic and anti-inflammatory activities. Such research endeavors are crucial in the search for new therapeutic agents that can offer better efficacy and safety profiles for treating inflammation and fever-related conditions (Ghorab et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-7-9-14(10-8-13)11-16-18(26)24(20)19(23-22-16)27-12-17(25)21-15-5-3-2-4-6-15/h2-10H,11-12,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVNLYUYCFKGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.